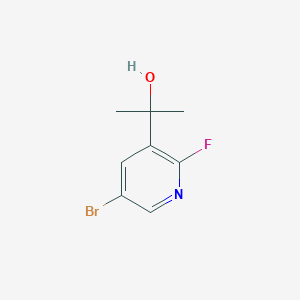
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propan-2-ol group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar halogenation and substitution reactions on a larger scale, utilizing efficient and cost-effective reagents and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) can be used to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carbonyl or hydrocarbon derivatives, respectively.
Scientific Research Applications
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials with unique properties due to the presence of halogens.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to participate in a variety of biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 2-(5-Bromo-2-fluorophenyl)propan-2-ol
- 5-Bromo-2-fluoro-pyridin-3-ol
Uniqueness
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H9BrFNO/c1-8(2,12)6-3-5(9)4-11-7(6)10/h3-4,12H,1-2H3 |
InChI Key |
YJZDPRMZXHNFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=CC(=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















